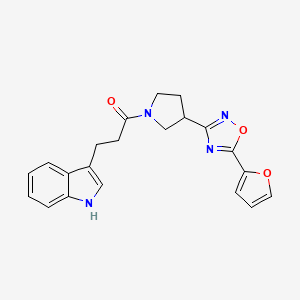

1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-19(8-7-14-12-22-17-5-2-1-4-16(14)17)25-10-9-15(13-25)20-23-21(28-24-20)18-6-3-11-27-18/h1-6,11-12,15,22H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXBNPPKEOOPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CCC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a complex organic molecule that incorporates a furan moiety, an oxadiazole ring, and a pyrrolidine structure. Compounds featuring oxadiazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The molecular formula for the compound is , which includes:

- Furan ring : Enhances biological activity through electron-rich characteristics.

- Oxadiazole ring : Known for its role in various pharmacological activities.

- Pyrrolidine moiety : Contributes to the interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines.

Table 1 summarizes the IC50 values of related oxadiazole compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.48 |

| Compound B | HCT-116 (Colon) | 0.19 |

| Compound C | A549 (Lung) | 0.12 |

| Target Compound | MCF-7 | TBD |

Studies indicate that the presence of electron-withdrawing groups at specific positions on the aromatic rings significantly enhances biological activity . Flow cytometry analysis has demonstrated that these compounds can induce apoptosis in cancer cells by increasing caspase 3/7 activity, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has shown that derivatives of furan and oxadiazole exhibit antibacterial and antifungal activities. For example, pyrrolidine derivatives have been tested for their ability to inhibit bacterial growth, indicating that modifications in their structure can lead to enhanced antimicrobial efficacy .

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance:

- Caspase Activation : The compound may activate apoptotic pathways through caspase-mediated mechanisms.

- Enzyme Inhibition : Oxadiazoles have been reported to inhibit specific enzymes related to cancer proliferation and survival.

Case Studies

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A study involving a derivative with a similar oxadiazole core showed promising results in reducing tumor size in xenograft models of breast cancer.

- Case Study 2 : Another study highlighted the use of pyrrolidine derivatives in combination therapies for enhanced efficacy against resistant strains of bacteria.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis requires precise control of reaction conditions. For example, refluxing in acetic acid (AcOH) with stoichiometric reagents (e.g., 2,5-dimethoxytetrahydrofuran) and subsequent extraction with dichloromethane (CH₂Cl₂) are critical steps . Temperature control (e.g., reflux duration) and solvent selection significantly influence yield, as demonstrated in analogous oxadiazole and pyrrolidine syntheses . Post-reaction purification via silica gel (SiO₂) chromatography or drying agents like MgSO₄ ensures purity .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural confirmation. NMR resolves the furan, oxadiazole, and indole moieties, while HR-MS validates the molecular formula . For complex stereochemistry, X-ray crystallography (as used in analogous pyrrolidinone derivatives) provides unambiguous confirmation .

Q. How do the functional groups (furan, oxadiazole, indole) influence the compound’s reactivity?

The oxadiazole ring is electron-deficient, enabling nucleophilic substitutions or cycloadditions, while the furan moiety participates in electrophilic aromatic substitutions. The indole group’s NH site can act as a hydrogen bond donor, influencing biological interactions . Reaction conditions (e.g., catalysts, solvents) must align with these properties to avoid side reactions .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Liquid-liquid extraction (e.g., CH₂Cl₂/water) followed by column chromatography (SiO₂) effectively removes unreacted starting materials . For polar byproducts, recrystallization from ethanol or acetonitrile may improve purity .

Q. How stable is this compound under varying storage conditions (e.g., temperature, light)?

Stability studies on similar heterocycles suggest that the compound should be stored in inert atmospheres (argon) at −20°C to prevent oxidation of the indole or furan groups . Light-sensitive degradation can be mitigated using amber glassware .

Advanced Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Systematic analysis of reaction parameters (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) methodologies is recommended. For example, varying AcOH concentration or reflux time in oxadiazole synthesis can identify yield-limiting factors . Reproducibility issues may arise from trace moisture, necessitating rigorous drying of solvents .

Q. What strategies are effective for analyzing stereochemical outcomes in the pyrrolidine ring?

Chiral HPLC or circular dichroism (CD) spectroscopy can resolve enantiomers. For diastereomers, NOESY NMR experiments or X-ray crystallography (as applied to pyrrolidinone derivatives) clarify spatial arrangements . Computational modeling (DFT) predicts preferred conformations .

Q. How should bioactivity assays be designed to evaluate this compound’s interaction with biological targets?

Prioritize targets based on structural analogs: indole derivatives often bind serotonin receptors, while oxadiazoles inhibit enzymes like cyclooxygenase. Use surface plasmon resonance (SPR) for binding affinity measurements and molecular docking to predict binding poses . Cell-based assays (e.g., viability tests) validate cytotoxicity .

Q. What computational methods are suitable for predicting the compound’s metabolic stability?

Density Functional Theory (DFT) calculates electron densities to identify reactive sites (e.g., oxadiazole ring). Pharmacokinetic software (e.g., SwissADME) predicts cytochrome P450 interactions and metabolic pathways .

Q. How can researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Conduct Hansen solubility parameter (HSP) analysis to quantify dispersion, polarity, and hydrogen-bonding contributions. For example, the indole group enhances solubility in DMSO, while the oxadiazole reduces it in hexane . Experimental validation via UV-Vis spectroscopy at varying solvent ratios resolves discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.